2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile
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Overview
Description
The compound “2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that have been used in the synthesis of a wide range of bioactive molecules .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a methoxy group, and a nitrile group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Green Chemistry and Practical Synthesis
Compounds with complex structures similar to the mentioned chemical are often studied for their synthesis methods within the framework of green chemistry. For example, Gu et al. (2009) developed a practical pilot-scale method for the preparation of 5,5′-methylenebis(benzotriazole), focusing on efficiency, environmental benignity, and easy workup, which could have implications for synthesizing structurally complex compounds like the one (Gu, Yu, Zhang, & Xu, 2009).
Heterocyclic Compounds Synthesis
The compound belongs to the category of chemicals with potential applications in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, demonstrating its value as a building block for heterocyclic compounds synthesis, including pyrazolo-imidazoles, thiazoles, and others, highlighting the versatile nature of similar compounds in chemical synthesis (Gomaa & Ali, 2020).
Liquid Crystal Research
Methylene-linked compounds, similar in structural functionality to the one , have been explored for their transitional properties in liquid crystal research. Henderson and Imrie (2011) reported on methylene-linked liquid crystal dimers and their nematic phases, pointing to potential applications in advanced materials science (Henderson & Imrie, 2011).
Pharmaceutical Impurities and Novel Synthesis
Research on pharmaceutical impurities and novel synthesis methods is also relevant. Saini et al. (2019) studied novel methods for the synthesis of omeprazole and its pharmaceutical impurities, showing the importance of understanding complex chemical reactions and the formation of specific compounds in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Future Directions
The future directions for research on “2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile” and similar compounds could involve further exploration of their biological activities, as thiazole derivatives have shown a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Additionally, the design and development of new thiazole derivatives could be a promising area of future research .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which can be influenced by the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c1-20-14-5-10(4-11(6-17)7-18)2-3-13(14)21-9-12-8-19-15(16)22-12/h2-5,8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWLFGDKOVVML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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